1,2-Bis(3,4-dimethoxybenzoyl)ethane
Description
1,2-Bis(3,4-dimethoxybenzoyl)ethane is an organic compound featuring an ethane backbone substituted with two 3,4-dimethoxybenzoyl groups. The benzoyl moieties, each bearing methoxy (-OCH₃) groups at the 3 and 4 positions, confer distinct electronic and steric properties. Its synthesis likely involves oxidative coupling or esterification strategies, as seen in related ethane derivatives .
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1,4-bis(3,4-dimethoxyphenyl)butane-1,4-dione |
InChI |
InChI=1S/C20H22O6/c1-23-17-9-5-13(11-19(17)25-3)15(21)7-8-16(22)14-6-10-18(24-2)20(12-14)26-4/h5-6,9-12H,7-8H2,1-4H3 |
InChI Key |
XAFOCRHHTMFFTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The ethane backbone with aromatic substituents is a common motif in diverse applications. Key comparisons include:
1,2-Bis(2,4,6-trinitrophenyl)ethane (HNS)
- Substituents : Trinitrophenyl groups (electron-withdrawing nitro groups).
- Applications : High-performance energetic material with exceptional thermal stability (decomposition > 300°C) .
- Contrast : Unlike the methoxybenzoyl groups in the target compound, nitro groups enhance explosive properties but reduce solubility in polar solvents.
1,2-Bis(4-tert-butylphenyl)ethane
- Substituents : Bulky tert-butylphenyl groups.
- Applications : Used as a sensitizer in photochemical reactions due to steric protection and stability .
- Contrast : tert-Butyl groups improve thermal resistance but lack the electron-donating effects of methoxy groups, altering reactivity in redox processes.
1,2-Bis(diphenylphosphino)ethane (dppe)
- Substituents: Diphenylphosphino ligands.
- Applications : Widely used as a chelating ligand in transition metal catalysis (e.g., palladium or nickel complexes) .
- Contrast : Phosphine groups enable metal coordination, whereas benzoyl groups in the target compound may favor π-π stacking or hydrogen bonding.
1,2-Bis(4-Nitrophenoxy)ethane
- Substituents: Nitrophenoxy groups.
- Applications : Enhances thermal stability in polyimide polymers (up to 400°C) .
- Contrast : Nitro groups increase polymer rigidity compared to methoxybenzoyl, which might improve solubility in organic matrices.
Comparative Properties Table
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